molecular formula C16H21N5OS B2643258 2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide CAS No. 1436180-09-4

2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide

Cat. No.: B2643258
CAS No.: 1436180-09-4
M. Wt: 331.44
InChI Key: ODGHMDAJMKNNBA-UHFFFAOYSA-N
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Description

2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide is a complex organic compound that features a pyrazole and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by its attachment to a pyridine derivative. The thiomorpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under mild conditions to avoid decomposition of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide is unique due to its combination of a pyrazole and pyridine moiety with a thiomorpholine ring.

Properties

IUPAC Name

2-ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-2-14-12-20(8-9-23-14)16(22)18-11-13-4-5-15(17-10-13)21-7-3-6-19-21/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGHMDAJMKNNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCS1)C(=O)NCC2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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